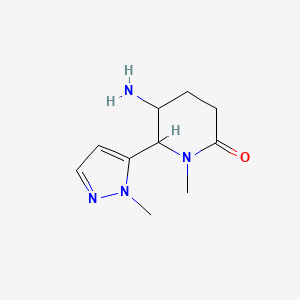
5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one is a heterocyclic compound that features both a piperidinone and a pyrazole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and pyrazole groups makes it a versatile building block for the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with 1-methylpiperidin-2-one in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, sulfonamides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and isocyanates are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides, sulfonamides, and ureas.
Applications De Recherche Scientifique
5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Similar in structure but with a phenyl group instead of a piperidinone ring.
1-Methyl-5-hydroxy-1H-pyrazole: Contains a hydroxyl group instead of an amino group.
5-Amino-1-methylpyrazole: Lacks the piperidinone ring.
Uniqueness
5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one is unique due to the presence of both a piperidinone and a pyrazole moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable scaffold for the development of novel bioactive compounds .
Propriétés
Formule moléculaire |
C10H16N4O |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
5-amino-1-methyl-6-(2-methylpyrazol-3-yl)piperidin-2-one |
InChI |
InChI=1S/C10H16N4O/c1-13-9(15)4-3-7(11)10(13)8-5-6-12-14(8)2/h5-7,10H,3-4,11H2,1-2H3 |
Clé InChI |
GECWGZMABPIRPP-UHFFFAOYSA-N |
SMILES canonique |
CN1C(C(CCC1=O)N)C2=CC=NN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B11730392.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11730399.png)
![3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11730401.png)
![3-{[(4-hydroxy-3-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11730406.png)
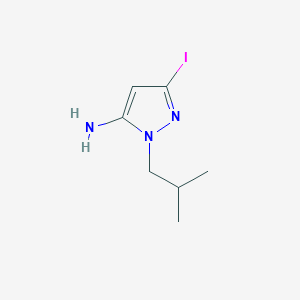
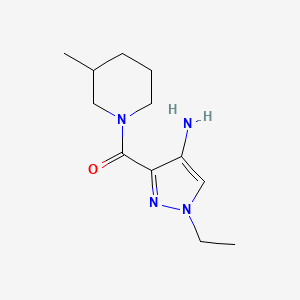
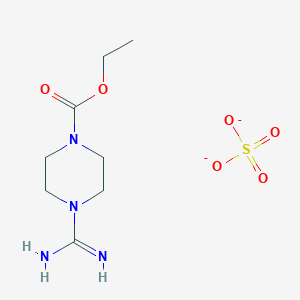
![benzyl({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11730426.png)


![N-[(2,5-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11730441.png)
![N-(3-chloro-4-methylphenyl)-2-[(Z)-N'-hydroxycarbamimidoyl]acetamide](/img/structure/B11730451.png)
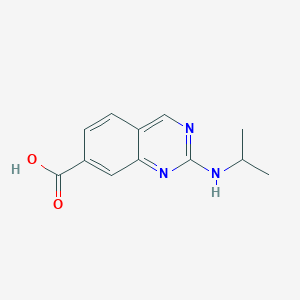
![Ethyl 2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate](/img/structure/B11730467.png)
